3,4,5-Trihydroxypiperidin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,4,5-Trihydroxypiperidines has been explored through various pathways, primarily focusing on deriving these compounds from the chiral pool. Expedient synthesis methods are crucial for accessing these high Fsp3 index drug leads, with strategies targeting the glycobiological machinery of living systems being particularly emphasized (Wood et al., 2018).

Molecular Structure Analysis

Investigations into the molecular and crystal structure, including vibrational spectroscopic, DFT, and molecular docking studies, have provided insights into the structural properties of 3,4,5-Trihydroxypiperidines. These studies reveal the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis, offering a foundation for understanding their interaction with biological targets (Wu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Modulation of Glycosidase Enzymes : 3,4,5-Trihydroxypiperidines are biologically active and primarily modulate glycosidase enzymes due to their structural resemblance to pyranose monosaccharides. Expedient syntheses of these compounds are important for accessing valuable drug leads targeting the glycobiological machinery of living systems (Wood et al., 2018).

Biological Activities : These compounds, including their N‐ and O‐derivatives, show remarkable biological activities, such as immunosuppressant and antibacterial activities, beyond glycosidase inhibition. This suggests their potential in various therapeutic applications (Prichard et al., 2018).

Synthesis of Natural Products and Enzyme Inhibitors : Diversely substituted 3,4,5-trihydroxypiperidines and related compounds have been synthesized, some of which showed moderate inhibition of enzymes like α-L-fucosidase and β-glucosidase (Matassini et al., 2014).

Stereoselective and Biocatalysed Synthesis : Stereoselective and biocatalysed synthetic routes to these compounds and their derivatives are key for their potential as drug leads, particularly for diseases dependent on glycosidase modulation (Prichard et al., 2018).

Synthesis of N-Alkoxy Analogues : Methods for the synthesis of the N-alkoxy analogues of 3,4,5-trihydroxypiperidine have been developed, which are useful for preparing compounds containing the trans diol structure (Sun et al., 1998).

Glycosidase Inhibition by Novel Compounds : Novel 2-aryl-3,4,5-trihydroxypiperidines were synthesized and assayed against enzymes, demonstrating weak inhibition against specific glycosidases (Zhao et al., 2013).

Solid Phase Synthesis of Enantiomerically Pure Compounds : A method for solid phase synthesis of enantiomerically pure 3,4,5-trihydroxypiperidin-2-ones has been described, which is significant for creating specific drug compounds (Piró et al., 2001).

Enantioselective Synthesis : Enantioselective synthesis of these compounds has been reported, contributing to the development of azasugar drugs (Amat et al., 2001).

Zukünftige Richtungen

The synthesis of five new multivalent derivatives of a trihydroxypiperidine iminosugar was accomplished through copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction of an azido ending piperidine and several propargylated scaffolds . The resulting multivalent architectures were assayed as inhibitors of lysosomal GCase, the defective enzyme in Gaucher Disease . This suggests potential future directions in the development of treatments for diseases like Gaucher Disease .

Eigenschaften

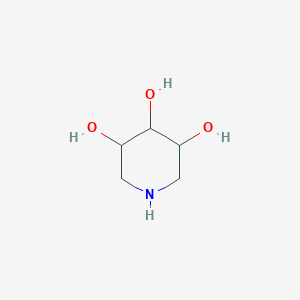

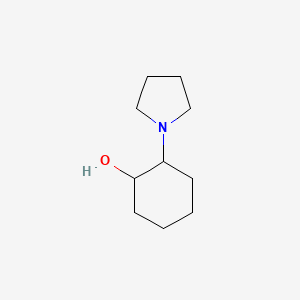

IUPAC Name |

piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxypiperidin | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)